molecular formula C20H25N3O4 B14611515 N'-Benzyl-N,N-dimethyl-N'-pyridin-2-ylethylenediammonium maleate CAS No. 58044-99-8

N'-Benzyl-N,N-dimethyl-N'-pyridin-2-ylethylenediammonium maleate

Cat. No.: B14611515
CAS No.: 58044-99-8
M. Wt: 371.4 g/mol
InChI Key: IYBMTVOXRBXURA-BTJKTKAUSA-N
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Description

N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a dimethylamino group, and a pyridin-2-yl group attached to an ethylenediamine backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and pyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting quaternary ammonium salt is then reacted with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium oxide.

    Reduction: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular processes. The compound can also interact with enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-benzylethylenediamine
  • N-Benzyl-N,N-dimethylethylenediamine
  • N,N-Dimethyl-N’-pyridin-2-ylethylenediamine

Uniqueness

N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

58044-99-8

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C16H21N3.C4H4O4/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

IYBMTVOXRBXURA-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Related CAS

91-81-6 (Parent)

Origin of Product

United States

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